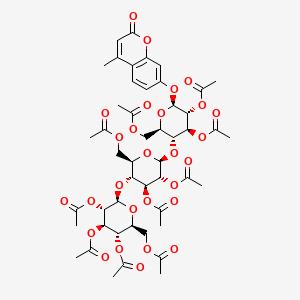

4-Methylumbelliferyl Beta-D-Cellotrioside Decaacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 4-Methylumbelliferyl Beta-D-Cellotrioside Decaacetate involves the acetylation of 4-Methylumbelliferyl Beta-D-Cellotrioside. The reaction typically requires acetic anhydride and a catalyst such as pyridine under controlled conditions .

Chemical Reactions Analysis

4-Methylumbelliferyl Beta-D-Cellotrioside Decaacetate undergoes hydrolysis reactions, particularly in the presence of cellulase enzymes. The hydrolysis results in the release of 4-methylumbelliferone, a fluorescent compound . This reaction is commonly used to study the kinetics of cellulase enzymes . The compound does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions.

Scientific Research Applications

4-Methylumbelliferyl Beta-D-Cellotrioside Decaacetate is extensively used in scientific research, particularly in the study of cellulase enzymes. It serves as a fluorogenic substrate, allowing researchers to measure enzyme activity through the release of fluorescent 4-methylumbelliferone . This application is crucial in the fields of biochemistry and molecular biology, where understanding enzyme kinetics and activity is essential . Additionally, the compound is used in the development of assays for cellulase activity, which has implications in the study of cellulose degradation and biofuel production .

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl Beta-D-Cellotrioside Decaacetate involves its hydrolysis by cellulase enzymes. The compound binds to the active site of the enzyme, where it undergoes cleavage to release 4-methylumbelliferone . This process allows researchers to monitor enzyme activity through the fluorescence emitted by 4-methylumbelliferone .

Comparison with Similar Compounds

4-Methylumbelliferyl Beta-D-Cellotrioside Decaacetate is similar to other fluorogenic substrates used in enzyme assays, such as 4-Methylumbelliferyl Beta-D-Cellobioside . its unique structure, which includes multiple acetyl groups, makes it particularly useful for studying the activity of cellulase enzymes. Other similar compounds include 4-Methylumbelliferyl Beta-D-Glucuronide and 4-Methylumbelliferyl Beta-D-Galactoside, which are used to study different types of glycosidases .

Properties

Molecular Formula |

C48H58O28 |

|---|---|

Molecular Weight |

1083.0 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-3-[(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C48H58O28/c1-19-14-36(59)71-32-15-30(12-13-31(19)32)70-46-43(67-27(9)56)41(65-25(7)54)38(34(72-46)17-61-21(3)50)75-48-45(69-29(11)58)42(66-26(8)55)39(35(74-48)18-62-22(4)51)76-47-44(68-28(10)57)40(64-24(6)53)37(63-23(5)52)33(73-47)16-60-20(2)49/h12-15,33-35,37-48H,16-18H2,1-11H3/t33-,34+,35+,37-,38+,39+,40+,41-,42-,43+,44-,45+,46+,47+,48-/m0/s1 |

InChI Key |

RWTQMFHHAKKHDH-ZYBIMXOHSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4R)-2-[[[(2S)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13864493.png)

![6-amino-N-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B13864501.png)

![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid](/img/structure/B13864513.png)

![6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13864526.png)

![N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine](/img/structure/B13864535.png)

![Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxylate](/img/structure/B13864554.png)